molecular formula C18H28N2O8 B001189 Rivastigmine tartrate CAS No. 129101-54-8

Rivastigmine tartrate

Cat. No. B001189
M. Wt: 400.4 g/mol
InChI Key: GWHQHAUAXRMMOT-MERQFXBCSA-N
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Description

Rivastigmine tartrate is a novel intermediate-acting, reversible, and non-competitive carbamate acetylcholinesterase (AChE) inhibitor. It has been introduced for the treatment of Alzheimer’s disease (AD) and shows similarities to other cholinesterase inhibitors (ChEIs) while also presenting some important differences. Rivastigmine is beneficial in treating all three domains of AD: cognition, daily activities, and behavior. Its long-term efficacy supports continued benefits beyond 6 months, and it is generally well-tolerated with a good safety profile. Clinically significant drug-drug interactions are unlikely with rivastigmine, making it a favorable option for AD therapy (Desai & Grossberg, 2001).

Synthesis Analysis

Currently, detailed information on the synthesis of rivastigmine tartrate in the provided sources is limited. The focus of available literature is on its clinical applications, particularly in Alzheimer's disease and related disorders, rather than its chemical synthesis.

Molecular Structure Analysis

Rivastigmine tartrate's effectiveness in treating Alzheimer's disease and Parkinson’s disease dementia highlights its significant interaction with the cholinergic system. The molecular structure facilitates the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial for enhancing cholinergic transmission in the brain affected by these neurodegenerative diseases. However, specific details on the molecular structure analysis are not provided in the current selection of research (Farlow, 2002).

Chemical Reactions and Properties

Research focused on the chemical properties and reactions of rivastigmine tartrate is sparse in the provided documents. The primary discussion revolves around its pharmacological profile and its application in clinical settings, rather than detailed chemical reactions or properties.

Physical Properties Analysis

Information specific to the physical properties of rivastigmine tartrate, such as solubility, melting point, or molecular weight, is not highlighted in the reviewed literature. The papers concentrate on the clinical efficacy, safety, and tolerability of rivastigmine in treating Alzheimer's disease and related conditions.

Chemical Properties Analysis

The chemical properties of rivastigmine tartrate that contribute to its action as an acetylcholinesterase inhibitor are crucial for its therapeutic use in Alzheimer's disease. By inhibiting AChE and BuChE, rivastigmine increases the concentration of acetylcholine in the brain, thereby improving cognitive function and slowing the progression of Alzheimer's disease. However, the reviewed sources do not provide an in-depth analysis of these chemical properties or the mechanisms at the molecular level (Racchi et al., 2004).

Scientific Research Applications

  • Brain-Targeting Delivery : Rivastigmine hydrogen tartrate-loaded tocopherol succinate-based solid lipid nanoparticles (RHT-SLNs) have been optimized to improve brain-targeting delivery, with a particle size of 15.6 nm and sustained release, suggesting potential for enhanced treatment effectiveness (Malekpour-galogahi et al., 2018).

  • Alzheimer's Disease : Research indicates that Rivastigmine tartrate significantly reduces blood esterase levels in Alzheimer's patients (Santos & Pardi, 2021). It improves or maintains cognitive function, global function, and behavior in mild to moderate Alzheimer's disease (Williams, Nazarians, & Gill, 2003).

  • Schizophrenia : Rivastigmine tartrate therapy produced significant improvements in cognition and reduced affective-behavioral disorders in patients with residual schizophrenia (Djordjević & Japalak, 2010).

  • Parkinson's Disease : Rivastigmine improved hallucinations, sleep disturbance, and cognitive performance in advanced Parkinson's disease patients (Reading, Luce, & McKeith, 2001).

  • Autistic Spectrum Disorders : Treatment in autistic spectrum disorder patients led to significant gains in expressive speech and overall autistic behavior (Chez et al., 2004).

  • Drug Delivery Systems : Studies focus on enhancing drug delivery, like using solid lipid nanoparticles (SLN) films for brain uptake via systemic circulation (Ravi, VishalGupta, & Balamuralidhara, 2018), and smart polymer-based systems for controlled delivery to improve patient compliance in Alzheimer's disease (Lipp, Sharma, Banerjee, & Singh, 2020).

  • Therapeutic Efficacy : Intranasal delivery of rivastigmine through nanoformulations showed improved therapeutic efficacy (Salatin et al., 2019).

  • Quantification and Stability : A UV spectrophotometric method for Rivastigmine Tartrate quantification in simulated nasal fluid was developed, proving to be rapid, accurate, and reliable (Arora et al., 2021). Additionally, stability-indicating methods for determining rivastigmine in pharmaceutical formulations have been developed (Salem, El-Kosasy, El-Bardicy, & Abd El-Rahman, 2010).

Safety And Hazards

Rivastigmine tartrate may cause serious side effects including severe or ongoing vomiting or diarrhea, loss of appetite, weight loss, bloody or tarry stools, cough with bloody mucus or vomit that looks like coffee grounds, a light-headed feeling, like you might pass out, tremors (uncontrolled shaking), restless muscle movements in your eyes, tongue, jaw, or neck, seizure (convulsions), painful or difficult urination, severe skin redness, itching, or irritation, or dehydration symptoms . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Rivastigmine tartrate should be taken only as directed by a doctor. It is best to take this medicine with food. Rivastigmine seems to work best when it is taken at regularly spaced times, usually two times a day, in the morning and evening . It is not a cure for Alzheimer’s or Parkinson’s disease but can improve the thinking ability in some patients .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHQHAUAXRMMOT-MBANBULQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivastigmine Hydrogen Tartrate

CAS RN

129101-54-8
Record name Rivastigmine tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129101-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivastigmine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129101548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIVASTIGMINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IY2357JPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,810
Citations
X Zhang, R Yu, H Wang… - Experimental and …, 2020 - spandidos-publications.com
The present study aimed to examine the effects of rivastigmine hydrogen tartrate and donepezil hydrochloride on the cognitive function and mental behavior of patients with Alzheimer's …
Number of citations: 11 www.spandidos-publications.com
A Shamsi, T Mohammad, S Anwar, MF Alajmi… - International journal of …, 2020 - Elsevier
The present study was aimed at investigating the binding between an important drug of Alzheimer's therapy, Rivastigmine tartrate (RT), with Bovine serum albumin (BSA). BSA is a …
Number of citations: 56 www.sciencedirect.com
SJ Torabi, A Mohebali, M Abdouss, M Shakiba… - Materials Science and …, 2021 - Elsevier
To develop novel imprinted poly (methacrylic acid) nanoparticles for the controlled release of Rivastigmine Tartrate (RVS), the amalgamation of molecular imprinting techniques and …
Number of citations: 6 www.sciencedirect.com
MG Chez, M Aimonovitch, T Buchanan… - Journal of child …, 2004 - europepmc.org
… Rivastigmine tartrate is a dual-action cholinesterase inhibitor shown to improve language, cognition, and global functioning in patients with Alzheimer's disease, likely via increased …
Number of citations: 123 europepmc.org
A Shamsi, S Anwar, T Mohammad, MF Alajmi… - Biomolecules, 2020 - mdpi.com
Microtubule affinity-regulating kinase (MARK4) plays a key role in Alzheimer’s disease (AD) development as its overexpression is directly linked to increased tau phosphorylation. …
Number of citations: 75 www.mdpi.com
L Shaghlil, A Alshishani, AA Sa'aleek… - Journal of Drug Delivery …, 2022 - Elsevier
… The aim of this work is to formulate a nasal insert loaded with rivastigmine tartrate (RvT) as novel sustained release dosage form using Nose-to-Brain pathway as a promising non-…
Number of citations: 6 www.sciencedirect.com
RA Nieto, WJ Deardorff… - Expert Opinion on …, 2016 - Taylor & Francis
Introduction: As the most common major neurocognitive disorder, Alzheimer’s disease (AD) will play an increasingly important role both socially and financially as the population ages. …
Number of citations: 7 www.tandfonline.com
NB Mutlu, Z Degim - Fabad Journal of Pharmaceutical …, 2005 - search.proquest.com
Rivastigmine tartrate is a carbamate derivative drug used for treatment of mild to moderate Alzheimer's disease. It is used for increasing cognitive performance aiming to continue the …
Number of citations: 4 search.proquest.com
BR Williams, A Nazarians, MA Gill - Clinical therapeutics, 2003 - Elsevier
… Background: Rivastigmine tartrate is a reversible cholinesterase inhibitor indicated for the symptomatic treatment of mild to moderate dementia. It was approved by the US Food and …
Number of citations: 159 www.sciencedirect.com
JA Kaduk, K Zhong, AM Gindhart, TN Blanton - Powder Diffraction, 2016 - cambridge.org
… The compound is thus not rivastigmine tartrate, but rivastigmine hydrogen tartrate, as expected from the patent literature. Rietveld refinement was carried out using GSAS (Toby, 2001; …
Number of citations: 3 www.cambridge.org

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